2'-Methyl-2,2,2-trifluoroacetophenone
Overview
Description
2’-Methyl-2,2,2-trifluoroacetophenone, also known as MTFAP, is a chemical compound with the molecular formula C9H7F3O . It is a derivative of acetophenone where the acetyl group is trifluoromethylated and the phenyl group is methylated at the para position .
Molecular Structure Analysis
The molecular structure of 2’-Methyl-2,2,2-trifluoroacetophenone consists of a trifluoromethyl group (CF3) and a methyl group (CH3) attached to an acetophenone backbone . The exact structural details or 3D conformations are not provided in the searched resources.Physical And Chemical Properties Analysis
2’-Methyl-2,2,2-trifluoroacetophenone has a molecular weight of 188.15 g/mol. Other physical and chemical properties such as boiling point, density, and refractive index are not specified for this compound in the searched resources.Scientific Research Applications
Catalytic Reactions
2'-Methyl-2,2,2-trifluoroacetophenone has been studied in catalytic reactions. Platinum-catalyzed enantioselective hydrogenation of aryl-substituted trifluoroacetophenones, including 2,2,2-trifluoroacetophenone, showed that electron-withdrawing groups increased the rate and enantioselectivity of these reactions. The highest enantioselectivity achieved so far in this reaction using any heterogeneous catalyst system was observed in the hydrogenation of 2,2,2-trifluoroacetophenone, reaching 92% e.e. (Arx, Mallát, & Baiker, 2001).
Synthesis of Chemical Compounds
The compound has been utilized in the synthesis of various chemical structures. For instance, the reaction of trifluoroacetophenone with diethyl succinate led to the synthesis of 3-carboxy-4-(trifluoromethyl)tetralone. This synthesis demonstrates the chemical versatility and reactivity of trifluoroacetophenone derivatives (Ukerun, 1988).
Molecular Structure Analysis
Studies have also focused on understanding the molecular structure of 2,2,2-trifluoroacetophenone. The rotational spectrum of this compound was measured and assigned using supersonic-jet Fourier transform microwave spectroscopy. This study provided accurate structural parameters for the carbon skeleton, contributing to a better understanding of its molecular structure (Lei et al., 2018).
Crystal Structure and Packing
The crystal structure of 2,2,2-trifluoroacetophenone has been determined using in situ cryocrystallization techniques. This research aimed to study its crystal packing associated with various intermolecular interactions and compare these with substituted analogs. It highlighted how chemical substitution influences crystal packing and the electronic environment of the molecule (Dey, Sirohiwal, & Chopra, 2018).
Organocatalysis
2,2,2-Trifluoroacetophenone has been identified as an efficient organocatalyst for the environmentally friendly epoxidation of alkenes. This study revealed the compound's potentialas a catalyst for chemical transformations, offering a mild, fast, and green approach using H2O2 as the oxidant and achieving high yields in various olefin epoxidations (Limnios & Kokotos, 2014).
Intermolecular Interactions
Research has also delved into the intermolecular interactions of 2,2,2-trifluoroacetophenone. Scanning tunneling microscopy (STM) data revealed the formation of homochiral dimers and trimers of this compound, driven by aryl−CH···O bonding. This study underscores the role of specific intermolecular interactions in forming self-assembled structures at room temperature (Demers-Carpentier et al., 2011).
Sensing Applications
2,2,2-Trifluoroacetophenone derivatives have been utilized in fluorescence "turn-on" sensing of carboxylate anions. The enhancement in fluorescence upon binding carboxylate anions, particularly with terthiophene derivatives, indicates potential applications in anion sensing and highlights the role of intramolecular hydrogen bonding (Kim & Ahn, 2008).
Electrode Manufacture
The compound and its derivatives have been studied for their application in the manufacture of ion-selective electrodes. The hydration and solubility characteristics of various trifluoroacetophenone derivatives were analyzed to determine their suitability as neutral carriers in membrane electrodes. This research aids in understanding the selection criteria for materials used in electrode manufacturing (Matveichuk, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a type of ketone organic compound , and it may interact with various biological targets depending on its specific structure and functional groups.
Mode of Action
It’s known that this compound can undergo asymmetric reduction with optically active grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . This suggests that it may interact with its targets through a reduction mechanism.
Biochemical Pathways
It’s known that this compound can undergo condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3f polymers . This suggests that it may be involved in polymer formation pathways.
Pharmacokinetics
Its physical and chemical properties such as its boiling point, density, and solubility can influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that this compound is used as an organocatalyst for the oxidation of tertiary amines and azines to n-oxidesalkenes . This suggests that it may have a role in oxidation reactions at the molecular level.
Action Environment
For instance, its storage conditions are recommended to be sealed in dry, room temperature , suggesting that moisture and temperature can affect its stability.
properties
IUPAC Name |
2,2,2-trifluoro-1-(2-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQDBQYFKARISA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531113 | |
Record name | 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10531113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methyl-2,2,2-trifluoroacetophenone | |
CAS RN |
341-39-9 | |
Record name | 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10531113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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